Ferruginol

説明

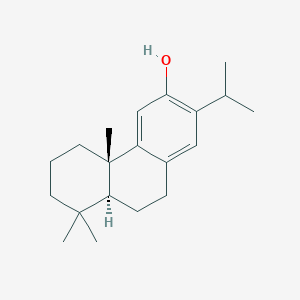

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWVJOHUAQHLM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331722 | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-62-5 | |

| Record name | trans-Ferruginol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferruginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERRUGINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2CMM6X37M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ferruginol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol, a diterpenoid phenol first identified in 1939, has emerged as a promising natural product with a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed examination of its biological effects, with a particular focus on its anticancer properties. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its molecular mechanisms of action to serve as a valuable resource for the scientific community.

Discovery and Chemical Profile

This compound (abieta-8,11,13-trien-12-ol) was first isolated in 1939 from the resin of the miro tree, Podocarpus ferrugneus.[1] It is an abietane diterpene characterized by a tricyclic ring system.[1] Its chemical structure and properties have been extensively studied using various spectroscopic techniques.

Characterization Techniques

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals for this compound include those for the aromatic protons, the isopropyl group, and the methyl groups of the decalin ring system.

-

¹³C NMR: Identifies the number and types of carbon atoms. The spectrum of this compound will show distinct peaks for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the aliphatic rings and alkyl substituents.

-

-

Mass Spectrometry (MS): Time-of-flight secondary ion mass spectrometry (TOF-SIMS) has been effectively used to detect this compound in plant tissues, with characteristic positive ion peaks at m/z 285 and 301.[2] Gas chromatography-mass spectrometry (GC-MS) is also a standard method for its identification and quantification.

Natural Sources and Extraction

This compound is predominantly found in plants belonging to the Cupressaceae, Podocarpaceae, and Lamiaceae families.[3] The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.

Quantitative Data on this compound Yield

The following table summarizes the quantitative yield of this compound from various natural sources as reported in the literature.

| Plant Species | Plant Part | Extraction Method | Yield | Reference |

| Juniperus procera | Root | Methanol Extraction | 4.4 µg/g | [4][5] |

| Juniperus procera | Leaf | Methanol Extraction | 0.43 µg/g | [4][5] |

| Juniperus procera | Seed | Methanol Extraction | 0.42 µg/g | [4][5] |

| Cryptomeria japonica | Heartwood | n-hexane extraction | Predominant constituent | [2] |

| Salvia sclarea | Hairy Roots | Not specified | Present | |

| Salvia corrugata | Hairy Roots | Methanol Extraction | Present | |

| Salvia aethiopis | Roots | Not specified | Present |

Experimental Protocols: Extraction and Isolation

The following protocols provide a general framework for the extraction and isolation of this compound from plant material. Optimization may be required depending on the specific source.

2.2.1. Extraction from Juniperus procera

This protocol is based on the methodology described for the extraction of this compound from Juniperus procera.[4][5]

-

Plant Material Preparation: Wash the plant material (roots, leaves, or seeds) with distilled water and air-dry at room temperature. Grind the dried material into a fine powder.

-

Methanol Extraction: Macerate 1 gram of the powdered plant material in 20 mL of methanol at 28°C for 5 days with agitation (120 rpm).

-

Centrifugation: Separate the extract from the solid plant material by centrifugation at 5000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter. The resulting extract can be used for further analysis and purification.

2.2.2. Isolation by Column Chromatography

This is a general protocol for the purification of this compound from a crude plant extract using silica gel column chromatography.

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and add a layer of sand to the top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[6][7]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The table below summarizes the reported IC50 values.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | 12 | [8] |

| PC3 | Prostate Cancer | 55 | [7] |

| A549 | Non-small cell lung cancer | Dose-dependent cytotoxicity | [9] |

| CL1-5 | Non-small cell lung cancer | Dose-dependent cytotoxicity | [9] |

| SK-MEL-28 | Melanoma | ~50 | [10] |

3.1.1. Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

-

PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. It achieves this by decreasing the phosphorylation of key downstream effectors of PI3K, such as AKT.[1][6]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in cancer progression. This compound has been observed to suppress this pathway by reducing the expression of proteins like p38 MAPK.[6][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Purification [chem.rochester.edu]

- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

Ferruginol chemical structure and properties

An In-depth Technical Guide on Ferruginol: Chemical Structure, Properties, and Biological Activity

Abstract

This compound is a phenolic abietane diterpenoid found in several plant families, notably Cupressaceae and Lamiaceae.[1] This compound has garnered significant scientific interest due to its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key biological mechanisms. It details the signaling pathways modulated by this compound and provides standardized experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (C₂₀H₃₀O) is a tricyclic diterpenoid belonging to the abietane chemical class, characterized by three fused six-membered rings.[1] Its structure features a phenol group, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O | [1][4][5] |

| Molecular Weight | 286.45 g/mol | [1][5][6] |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | [][8] |

| CAS Number | 514-62-5 | [2][4][9] |

| Appearance | Off-white to yellow powder | [6] |

| Melting Point | 56-57 °C | [1][6][] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][9] |

| Storage | Store at -20°C, protect from light | [5][6] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 286 | [1] |

| GC-MS Analysis | Used for identification in plant extracts and reaction products | [1][10] |

| NMR Spectroscopy | Proton NMR and Mass Spectrometric Analysis are used for identity confirmation | [6] |

Biological Activities and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways.

Antioxidant Activity

This compound functions as a potent antioxidant. The key mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This process is critical in protecting cells from oxidative stress.[11][12]

Caption: this compound's free radical scavenging mechanism.

Anticancer Activity

This compound demonstrates significant anticancer effects across various cancer cell lines, including ovarian, lung, prostate, and thyroid cancer.[13][14][15][16] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of survival signaling pathways.

-

Apoptosis Induction: this compound induces apoptosis through the intrinsic (mitochondrial) pathway. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[14][15] This leads to the activation of a caspase cascade (caspase-9 and caspase-3), resulting in programmed cell death.[14]

-

Cell Cycle Arrest: In ovarian cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase.[13]

-

Signaling Pathway Inhibition: this compound suppresses critical survival pathways, including the PI3K/AKT and MAPK signaling cascades, which are often hyperactivated in cancer cells.[15][16]

Caption: Key anticancer signaling pathways modulated by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH working solution in methanol. Store in an amber bottle to protect from light.[19]

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock.

-

Prepare a positive control, such as ascorbic acid, using the same serial dilution scheme.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the this compound dilutions or control.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Calculation:

-

The percentage of radical scavenging activity is calculated as follows:

-

% Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

-

Caption: Standard workflow for the DPPH antioxidant assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and survival signaling (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT).[14]

Methodology:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize band intensities to a loading control like β-actin or GAPDH.

-

Conclusion

This compound is a natural diterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anticancer properties, mediated through the modulation of key cellular pathways such as apoptosis and pro-survival signaling, highlight its significant therapeutic potential. The standardized protocols provided herein offer a robust framework for further investigation into its mechanisms and development as a novel agent in oncology and other therapeutic areas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS:514-62-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 514-62-5 | FF29416 | Biosynth [biosynth.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 8. trans-Ferruginol | C20H30O | CID 442027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound supplier | CAS No :514-62-5 | AOBIOUS [aobious.com]

- 10. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preliminary Biological Screening of Ferruginol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Ferruginol, an abietane-type diterpenoid found in various plant species, including those from the Cupressaceae, Lamiaceae, and Podocarpaceae families.[1] this compound has garnered significant attention in the scientific community for its diverse and potent pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] This document synthesizes key findings on its biological effects, details the experimental protocols used for its evaluation, and visualizes the molecular pathways it modulates, offering a critical resource for professionals in drug discovery and development.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines, including lung, prostate, thyroid, breast, and melanoma cancers.[2][4][5][6][7] Its primary mechanism of action involves the induction of apoptosis through various signaling pathways, making it a promising candidate for further anticancer drug development.[6][8]

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibitory concentration (GI₅₀). The table below summarizes these values against various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC₅₀ / GI₅₀ (µM) | Exposure Time (h) | Reference |

| MDA-T32 | Thyroid Cancer | - | 12 | - | [4] |

| PC3 | Prostate Cancer | - | 55 | - | [9] |

| A549 | Non-Small Cell Lung Cancer | MTT | Dose-dependent | 24 | [6][8] |

| CL1-5 | Non-Small Cell Lung Cancer | MTT | Dose-dependent | 24 | [6][8] |

| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 | 48 | [5][10] |

| OVCAR-3 | Ovarian Cancer | - | - | - | [11] |

| AGS | Gastric Adenocarcinoma | - | >1000 (Low Cytotoxicity) | - | [12] |

| MCF-7 | Breast Cancer | - | - | - | [3][13] |

This compound exerts its anticancer effects by modulating critical cell survival and death signaling pathways.

-

Induction of Apoptosis: this compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9, -8, and -3) and ultimately leading to programmed cell death.[6][8] In some cancer cells, it also promotes the translocation of the Apoptosis-Inducing Factor (AIF) into the nucleus.[2][9]

-

Inhibition of Survival Pathways: this compound has been shown to suppress key pro-survival signaling cascades. It inhibits the phosphorylation of proteins in the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[4] Specifically, it can decrease the expression of p38 MAPK, p-PI3K, and p-AKT in a dose-dependent manner.[4] It has also been reported to inhibit Ras/PI3K and STAT 3/5 signaling in prostate cancer cells.[2][9]

-

Generation of Reactive Oxygen Species (ROS): The anticancer activity of this compound is also linked to the induction of endogenous Reactive Oxygen Species (ROS) and a subsequent decrease in mitochondrial membrane potential, further contributing to mitochondrial-dependent apoptosis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and anti-inflammatory activities: Significance and symbolism [wisdomlib.org]

- 4. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxic Effects of this compound Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. New gastroprotective this compound derivatives with selective cytotoxicity against gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enduring Legacy of Ferruginol: A Technical Guide to its Historical Role in Traditional Medicine

For Immediate Release

A comprehensive technical guide released today delves into the historical and scientific underpinnings of ferruginol, a naturally occurring diterpenoid with a rich history in traditional medicine. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's ethnobotanical background, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

This compound, a bioactive compound found in a variety of plant families including Cupressaceae, Lamiaceae, Podocarpaceae, and Verbenaceae, has been a cornerstone of traditional healing practices for centuries.[1] Traditional medicine systems have long utilized plants containing this compound to treat a wide array of ailments, from inflammatory conditions and gastrointestinal distress to microbial infections. This guide bridges the gap between this historical knowledge and modern scientific understanding.

Ethnobotanical Heritage of this compound-Containing Plants

The traditional use of plants rich in this compound is geographically and culturally diverse. For instance, in Saudi Arabia, Juniperus procera has been traditionally used for treating jaundice, gastrointestinal disturbances, hepatic diseases, and pharyngitis, as well as for its antirheumatic and anti-inflammatory properties.[2] Similarly, various species of the Salvia (sage) genus, belonging to the Lamiaceae family, have a long history of use in traditional European and Asian medicine for their anti-inflammatory, antimicrobial, and gastroprotective effects.[3] The Podocarpaceae and Verbenaceae families also contain species that have been traditionally used for their medicinal properties, which are now understood to be partly attributable to the presence of this compound.[1]

Quantitative Analysis of this compound in Plant Materials

Modern analytical techniques have enabled the precise quantification of this compound in various plant tissues, providing a scientific basis for their traditional applications. The concentration of this compound can vary significantly between different plant species and even different parts of the same plant.

| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |

| Juniperus procera | Root | Methanolic | 4.4 µg/g of extract | [2] |

| Juniperus procera | Leaves | Methanolic | 0.43 µg/g of extract | [2] |

| Juniperus procera | Seeds | Methanolic | 0.42 µg/g of extract | [2] |

| Salvia hypargeia | Root | Ethanolic | 30787.97 µg/g of extract |

Experimental Protocols for this compound Analysis

The quantification of this compound in plant extracts is crucial for standardization and understanding the dosage in traditional preparations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose.

Protocol for this compound Quantification in Juniperus procera using HPLC

This protocol is adapted from the methodology used to quantify this compound in different parts of Juniperus procera.[2]

1. Sample Preparation:

-

Air-dry the plant material (roots, leaves, or seeds) in the shade.

-

Grind the dried material into a fine powder.

-

Extract the powdered material with methanol.

-

Filter the extract and concentrate it under reduced pressure.

2. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.

Protocol for this compound Quantification in Salvia species using GC-MS

This protocol is based on methods used for the analysis of diterpenoids in Salvia species.

1. Sample Preparation:

-

Dry and powder the plant material (e.g., roots).

-

Perform a solvent extraction using a suitable organic solvent like ethanol or hexane.

-

Derivatize the extract if necessary to improve the volatility and thermal stability of this compound for GC analysis. Silylation is a common derivatization technique.

2. GC-MS Analysis:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure good separation of compounds.

-

Ionization: Electron Impact (EI) ionization.

-

Detection: Mass spectrometer scanning a specific mass range to detect the characteristic ions of this compound.

-

Quantification: Use of an internal standard and a calibration curve with a this compound standard for accurate quantification.

Molecular Mechanisms and Signaling Pathways

This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Its anti-inflammatory and gastroprotective properties are of particular interest, as they align with many of its traditional uses.

Anti-Inflammatory Signaling Pathway

This compound has been shown to suppress key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2] These pathways are crucial in the cellular response to inflammatory stimuli. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.

Caption: this compound's anti-inflammatory mechanism of action.

Gastroprotective Signaling Pathway

The gastroprotective effects of this compound are mediated through its ability to increase the synthesis of prostaglandin E2 (PGE2) and maintain levels of the endogenous antioxidant glutathione (GSH).[4][5] PGE2 plays a critical role in protecting the gastric mucosa, while GSH helps to mitigate oxidative stress.

Caption: this compound's gastroprotective mechanism of action.

Conclusion

The traditional use of this compound-containing plants for medicinal purposes is well-supported by modern scientific evidence. This technical guide provides a foundational resource for researchers and professionals in drug development, offering a deeper understanding of this compound's historical context, quantifiable presence in medicinal plants, and its mechanisms of action at the molecular level. Further research into the bioavailability of this compound from traditional preparations and clinical trials are warranted to fully explore its therapeutic potential.

References

- 1. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Gastroprotective activity of this compound in mice and rats: effects on gastric secretion, endogenous prostaglandins and non-protein sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Ferruginol from Plant Sources with a Focus on the Genus Podocarpus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol, a phenolic abietane diterpenoid, is a promising natural product with a wide spectrum of pharmacological activities, including notable anticancer, antimicrobial, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the isolation and characterization of this compound, with a specific focus on its potential extraction from Podocarpus ferrugneus. While a detailed protocol for this particular species is not extensively documented in current literature, this document outlines a robust, generalized methodology based on established techniques for isolating this compound from other botanical sources and related diterpenoids from the Podocarpus genus. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in the successful isolation and identification of this valuable bioactive compound.

Introduction to this compound and Its Therapeutic Potential

This compound (C₂₀H₃₀O) is a naturally occurring diterpene phenol that has garnered significant attention in the scientific community for its diverse pharmacological effects.[3] It is characterized by a tricyclic abietane skeleton and is found in various plant families, including Cupressaceae, Lamiaceae, and Podocarpaceae.[4][5] The therapeutic potential of this compound is underscored by its demonstrated biological activities:

-

Anticancer Activity: this compound has been shown to inhibit the growth of various cancer cell lines.[1][4] It can induce apoptosis in human malignant melanoma cells and has demonstrated antitumor activity in non-small cell lung cancer models.[1][4]

-

Antimicrobial and Antimalarial Effects: The compound exhibits strong antibacterial properties and has also shown promising activity against chloroquine-sensitive and resistant strains of malaria.[1]

-

Antioxidant and Anti-inflammatory Properties: this compound possesses significant antioxidant capabilities, which contribute to its protective effects against oxidative stress.[2][6]

-

Gastroprotective Effects: Studies have indicated that this compound has a protective effect in animal models of gastric ulcers.[2]

Given its wide range of bioactivities, this compound is a compound of high interest for drug discovery and development.

Physicochemical and Spectroscopic Data of this compound

Accurate identification of this compound relies on its unique physicochemical and spectroscopic properties. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O | [7] |

| Molecular Weight | 286.45 g/mol | [7] |

| CAS Number | 514-62-5 | [7] |

| Appearance | Crystalline solid | |

| IUPAC Name | (4bS,8aS)-2-Isopropyl-4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol | [7] |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Key Data Points | Reference |

| ¹H NMR | Data should be compared to literature values for confirmation. | [5] |

| ¹³C NMR | Data should be compared to literature values for confirmation. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. Fragmentation patterns can be compared to database entries. | [7][8] |

| Gas Chromatography (GC) | Retention indices on non-polar columns are available in databases. | [9] |

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from plant material. This protocol is based on methodologies successfully employed for the isolation of this compound from species such as Juniperus procera and general techniques for diterpenoid extraction from the Podocarpus genus.[3] Researchers should optimize these steps for Podocarpus ferrugneus.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., leaves, bark, or roots) of Podocarpus ferrugneus.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol is an effective solvent for the extraction of this compound.[3]

-

Maceration:

-

Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

-

Allow the mixture to stand for a period of 24-72 hours at room temperature with occasional agitation.

-

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude methanolic extract.

Purification

The crude extract is a complex mixture of compounds and requires further purification, typically through chromatographic techniques.

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

-

Fraction Collection: Collect the eluate in separate fractions.

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the fractions using TLC plates to identify those containing this compound.

-

Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent. Fractions with a spot corresponding to the Rf value of a this compound standard are pooled.

-

-

Further Purification (if necessary): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC.

Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 40:60 v/v) can be effective.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).[8]

-

Identification: Compare the retention time of the peak in the sample with that of a certified this compound standard.[8]

-

Quantification: Create a calibration curve using different concentrations of the this compound standard. The concentration of this compound in the extract can be determined from this curve.[8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Direct Analysis in Real Time - Time-of-Flight Mass Spectrometry (DART-ToF-MS):

Signaling Pathways and Biological Activity

While the complete signaling pathways for all of this compound's activities are still under investigation, some mechanisms have been elucidated, particularly in the context of its anticancer effects.

This compound has been reported to induce apoptosis in human malignant melanoma cells through the mediation of p38 and NF-κB signaling pathways.[4] It has also been shown to inhibit cancer cell migration.[2]

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. This guide provides a foundational methodology for its isolation and characterization from plant sources, with an emphasis on its potential discovery in Podocarpus ferrugneus. The successful application of these protocols will enable further research into the pharmacological properties of this compound and accelerate its development as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and the unique phytochemical profile of their plant material.

References

- 1. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Profiling of Semisynthetic C19-Functionalized this compound and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidative action of diterpenoids from Podocarpus nagi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Podocarpaceae and Cupressaceae: A tale of two conifers and ancient adhesives production in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

Abietane Diterpenoids: A Foundational Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Methodologies, and Therapeutic Potential of Abietane Diterpenoids

Abietane diterpenoids represent a large and structurally diverse class of natural products, primarily found in the plant kingdom, particularly in species of the Lamiaceae, Cupressaceae, and Pinaceae families. These compounds have garnered significant scientific interest due to their wide array of potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the foundational research on abietane diterpenoids, detailing their biosynthesis, chemical characteristics, and key experimental protocols for their isolation, characterization, and bioactivity assessment.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway, starting with the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The formation of the characteristic tricyclic abietane skeleton is a multi-step enzymatic process.

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP), a C20 precursor, catalyzed by a class of enzymes known as diterpene synthases. This process typically involves a bicyclization to form a labdane-related diphosphate intermediate, followed by further cyclization and rearrangements to yield the abietane scaffold. Key intermediates in this pathway include copalyl diphosphate and abietadiene. Subsequent enzymatic modifications, such as oxidation, hydroxylation, and aromatization, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the vast structural diversity observed in this class of compounds.

Figure 1. Simplified biosynthetic pathway of abietane diterpenoids.

Key Biological Activities and Quantitative Data

Abietane diterpenoids exhibit a remarkable range of pharmacological activities. Below is a summary of some of the most significant activities, supported by quantitative data from foundational research.

Cytotoxic Activity

Many abietane diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. This has made them attractive candidates for the development of new anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ferruginol | A549 (Lung) | 15.2 | [1][2] |

| PC-3 (Prostate) | 10.8 | [1][2] | |

| Carnosic Acid | MCF-7 (Breast) | 25.5 | [3] |

| HT-29 (Colon) | 32.1 | [3] | |

| Tanshinone IIA | HepG2 (Liver) | 5.8 | [3] |

| HeLa (Cervical) | 8.2 | [3] | |

| Cryptotanshinone | K562 (Leukemia) | 2.5 | [3] |

| A549 (Lung) | 9.7 | [3] |

Antioxidant Activity

The antioxidant properties of abietane diterpenoids are often attributed to their phenolic structures, which can effectively scavenge free radicals.

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH | 18.5 | [1] |

| Carnosic Acid | DPPH | 5.2 | [4] |

| ABTS | 3.8 | [4] | |

| Rosmanol | DPPH | 4.1 | [4] |

Anti-inflammatory Activity

Several abietane diterpenoids have shown significant anti-inflammatory effects by modulating various inflammatory pathways.

| Compound | Assay | IC50 (µM) | Reference |

| This compound | NO Production Inhibition (LPS-stimulated RAW 264.7) | 12.3 | [5][6] |

| Carnosic Acid | NO Production Inhibition (LPS-stimulated RAW 264.7) | 8.7 | [5][6] |

| Tanshinone IIA | COX-2 Inhibition | 3.1 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and bioactivity assessment of abietane diterpenoids.

Isolation and Purification of Abietane Diterpenoids from Plant Material

The following is a generalized protocol for the extraction and isolation of abietane diterpenoids, which can be adapted based on the specific plant material and target compounds.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., leaves, roots, stems) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or acetone) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

Concentrate each fraction using a rotary evaporator.

4. Chromatographic Separation:

-

Subject the bioactive fraction (determined by preliminary screening) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Pool the fractions containing similar compounds.

-

Further purify the pooled fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) with a reverse-phase C18 column.

Figure 2. General workflow for the isolation of abietane diterpenoids.

Structural Elucidation

The structure of isolated abietane diterpenoids is determined using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Typical signals for abietane diterpenoids include those for methyl groups, olefinic protons, and aromatic protons.

-

¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those for quaternary carbons of the abietane skeleton and carbonyl carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the carbon skeleton.

-

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

HRESIMS provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

-

Fragmentation patterns observed in the MS/MS spectrum can provide valuable information about the structure of the compound. Common fragmentations in abietane diterpenoids involve the loss of small molecules like water, carbon monoxide, and cleavage of the side chain.[7]

Bioactivity Assays

This assay is used to assess the cytotoxic effects of the isolated compounds on cancer cell lines.

1. Cell Culture:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

5. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of the test compound in methanol.

2. Reaction Mixture:

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Include a control (methanol instead of the test compound) and a blank (methanol).

3. Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

4. Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture and seed RAW 264.7 cells in 96-well plates as described for the MTT assay.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

4. Calculation:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

Abietane diterpenoids are a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities continue to attract the attention of researchers in natural product chemistry, pharmacology, and drug discovery. The foundational research and experimental protocols outlined in this guide provide a solid framework for scientists and drug development professionals to explore and harness the potential of these fascinating molecules. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel therapeutic agents derived from abietane diterpenoids.

References

- 1. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

Ferruginol: A Technical Guide to Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on the mechanisms of action of ferruginol, a bioactive diterpenoid. The information is compiled from various studies investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms identified include the induction of apoptosis through various signaling pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound has been shown to induce apoptosis in several cancer cell types, including thyroid, ovarian, non-small cell lung, melanoma, and prostate cancer cells[1][2][3][4][5]. The apoptotic process is initiated through both intrinsic (mitochondrial-dependent) and extrinsic pathways.

A key aspect of this compound-induced apoptosis is the modulation of the Bcl-2 family of proteins. Studies have consistently shown a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax[1][3][6]. This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors[1][6].

Furthermore, this compound treatment activates a cascade of caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and eventual cell death[3][4][6]. In androgen-independent human prostate cancer cells (PC3), this compound also induces cell death via the activation of apoptosis-inducing factor (AIF)[7][8].

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest at different phases in various cancer cell lines. In OVCAR-3 human ovarian cancer cells, it induces G2/M phase cell cycle arrest[2]. In non-small cell lung cancer cell lines (A549 and CL1-5), treatment with this compound leads to an increase in the sub-G1 population, which is indicative of apoptotic cells[3][6][9]. In PC3 prostate cancer cells, it blocks the G0/G1 phase of the cell cycle[5][8].

Signaling Pathway Modulation

This compound has been found to inhibit key survival signaling pathways in cancer cells. Notably, it suppresses the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT signaling pathways in thyroid cancer cells[1]. This is achieved by decreasing the expression of phosphorylated p38 MAPK, p-PI3K, and p-AKT, while the total protein levels of PI3K and AKT remain unaffected[1]. In prostate cancer cells, this compound has been shown to inhibit Ras/PI3K and STAT 3/5 signaling[7][8].

Quantitative Data on Anticancer Effects

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| MDA-T32 | Thyroid Cancer | MTT | IC50 | 12 µM | [1] |

| Normal Human Thyrocytes | Normal | MTT | IC50 | 92 µM | [1] |

| OVCAR-3 | Ovarian Cancer | Wound Healing | % Migrated Cells | 68.2% (80 µM), 45.3% (300 µM) | [2] |

| SK-MEL-28 | Melanoma | SRB | GI50 | ~50 µM | [4] |

| 18-aminothis compound | Melanoma | SRB | GI50 | ~10 µM | [4] |

| PC-3 | Prostate Cancer | Not Specified | IC50 | 55 µM | [5] |

| AGS | Gastric Epithelial | Neutral Red Uptake | IC50 | 24 µM | [10] |

| MRC-5 | Fibroblasts | Neutral Red Uptake | IC50 | 26 µM | [10] |

Anti-inflammatory and Antioxidant Activity

Anti-inflammatory Effects

This compound has demonstrated topical anti-inflammatory activity. In a mouse ear edema model, it showed a significant reduction in edema induced by both arachidonic acid (AA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)[11].

| Model | Inducing Agent | Edema Reduction (%) |

| Mouse Ear Edema | AA | 21.0 ± 2.1 |

| Mouse Ear Edema | TPA | 20.4 ± 3.1 |

Antioxidant Mechanism

The antioxidant activity of this compound has been evaluated using various assays. While it showed lower activity in polar solvent buffers compared to other antioxidants in DPPH and β-carotene bleaching assays, it exhibited stronger activity in preventing linoleic acid oxidation under non-solvent conditions[12]. The proposed mechanism involves the formation of a quinone methide derivative as a key intermediate step[12][13]. This intermediate then reacts further to produce dehydrothis compound, 7-hydroxythis compound, and sugiol[12][13].

This compound has also been shown to be a potent inhibitor of lipid peroxidation, with an IC50 of 1.4 µM in a human erythrocyte membrane model[10].

Experimental Protocols

Cell Viability and Proliferation Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified time. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a spectrophotometer (e.g., at 570 nm) to determine cell viability[1].

-

Sulforhodamine B (SRB) Assay: Cells are treated with the test compound for a set period. The cells are then fixed, washed, and stained with Sulforhodamine B dye. After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is read to determine cell proliferation[4].

Apoptosis Assays

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated and untreated cells are collected and stained with a solution of acridine orange and ethidium bromide. The cells are then observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed and fragmented chromatin[1].

-

DAPI Staining: Cells are fixed and then stained with 4′,6-diamidino-2-phenylindole (DAPI). Apoptotic cells are identified by their condensed and fragmented nuclei, which appear brightly stained under a fluorescence microscope[1][4].

-

Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is then quantified using flow cytometry[1][3][6].

Measurement of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP)

-

ROS Detection: Cells are treated with this compound and then incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using fluorescence microscopy or flow cytometry[1].

-

MMP Measurement: The mitochondrial membrane potential is assessed using a fluorescent dye like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The change in the red/green fluorescence intensity ratio is used to quantify the loss of MMP[1][6].

Western Blotting

Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspases, p-AKT, p-p38). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system[1][3][6].

Cell Cycle Analysis

Cells are treated with this compound, harvested, and fixed (e.g., in ethanol). The fixed cells are then treated with RNase A and stained with propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1)[3][6][9].

Signaling Pathways and Experimental Workflow Diagrams

References

- 1. This compound Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. for.nchu.edu.tw [for.nchu.edu.tw]

- 7. This compound suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gastroprotective and ulcer healing effect of this compound in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activity and mechanism of the abietane-type diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Prediction of Ferruginol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol, a bioactive abietane diterpene found in various plant species, has garnered significant interest for its diverse pharmacological properties, including potent anti-cancer, anti-inflammatory, and antioxidant activities. As the scientific community continues to explore the therapeutic potential of natural products, in silico computational methods have emerged as indispensable tools for accelerating research and development. This technical guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound through computational approaches. It details virtual screening and molecular docking protocols to identify potential protein targets, Quantitative Structure-Activity Relationship (QSAR) modeling to predict the activity of novel analogs, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness. Furthermore, this guide outlines the key signaling pathways modulated by this compound, supported by detailed experimental protocols for in vitro validation of the in silico predictions. The integration of computational and experimental data presented herein aims to provide a robust framework for the continued investigation and development of this compound and its derivatives as potential therapeutic agents.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a phenolic diterpenoid that has demonstrated a wide range of biological activities. Of particular note is its cytotoxic effect against various cancer cell lines, where it has been shown to induce apoptosis and inhibit key cell signaling pathways involved in tumor progression.[1][2] Traditional methods of drug discovery are often time-consuming and resource-intensive. In silico approaches offer a powerful alternative by enabling the rapid screening of large compound libraries, prediction of biological activities, and elucidation of mechanisms of action at a molecular level.[3] This guide will walk through a typical in silico workflow for predicting the bioactivity of a natural product, using this compound as a case study.

In Silico Prediction of this compound Bioactivity: A Workflow

The computational prediction of this compound's bioactivity follows a structured workflow that integrates various in silico techniques to build a comprehensive profile of its potential therapeutic effects.

Target Identification via Virtual Screening

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.[1][4] For this compound, VS can be employed to identify potential molecular targets responsible for its observed bioactivities.

Methodology:

-

Library Preparation: A 3D structure of this compound is prepared. For broader screening, a library of known abietane diterpenes or other natural products can be assembled.[1]

-

Target Database: A database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized. Targets can be selected based on known pathways involved in cancer or inflammation.

-

Screening: Ligand-based or structure-based VS can be performed.

-

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand to identify other molecules with similar properties.[4]

-

Structure-Based Virtual Screening (SBVS): This approach docks the ligand (this compound) into the binding site of a target protein to predict binding affinity.[4]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique can elucidate the binding mode of this compound to its potential targets and estimate the binding affinity. A key anti-cancer target is the anti-apoptotic protein Bcl-2.[6][7]

Protocol: Molecular Docking of this compound with Bcl-2

-

Protein and Ligand Preparation:

-

The 3D crystal structure of Bcl-2 is obtained from the Protein Data Bank (PDB ID: 2O2F).[4]

-

Water molecules and any co-crystallized ligands are removed from the protein structure. Polar hydrogens and charges are added.

-

The 3D structure of this compound is generated and optimized.

-

-

Grid Generation: A grid box is defined around the binding site of Bcl-2. For the Venetoclax binding site on Bcl-2 (PDB ID: 6O0K), the coordinates can be centered at x=-14.226, y=1.146, z=-10.800 with dimensions of 26 Å x 26 Å x 26 Å.[4]

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock this compound into the defined grid box. The program will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

-

Analysis of Results: The pose with the lowest binding energy is considered the most favorable. The interactions between this compound and the amino acid residues of Bcl-2 (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Table 1: Predicted Binding Affinity of this compound with Anti-Apoptotic Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

| Bcl-2 | 2O2F | -8.5 to -9.5 (Estimated based on similar compounds) | [4][6] |

| Bcl-xL | 2O22 | -8.0 to -9.0 (Estimated based on similar compounds) | [6] |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[5][8] Web-based tools like SwissADME can be used to predict the pharmacokinetic and toxicological properties of this compound.[9]

Methodology using SwissADME:

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to the SwissADME web server.

-

Prediction: The server calculates various physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and drug-likeness based on rules like Lipinski's rule of five.[9][10]

-

Analysis: The results are analyzed to assess the potential of this compound as an orally bioavailable drug candidate.

Table 2: Predicted ADMET Properties of this compound using SwissADME

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 286.45 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Consensus) | 4.5-5.5 | Lipophilic, good for membrane permeability |

| TPSA (Topological Polar Surface Area) | 20.23 Ų | Low polarity, good for oral absorption |

| Water Solubility (LogS) | -5.0 to -6.0 | Poorly soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Can potentially cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile |

| Bioavailability Score | 0.55 | Good probability of being orally bioavailable |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][12] A QSAR model can be developed for abietane diterpenes to predict the anti-cancer activity of new, unsynthesized this compound analogs.

Protocol for QSAR Model Development:

-

Data Set Preparation: A dataset of abietane diterpenes with their experimentally determined anti-cancer activities (e.g., IC₅₀ values) is collected.[1][13]

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical, topological, and quantum-chemical) are calculated for each compound in the dataset.

-

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is evaluated using internal (cross-validation) and external validation techniques.[14]

Key Signaling Pathways Modulated by this compound

Experimental studies have shown that this compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, and by inducing apoptosis.[15]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K and AKT.[15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been observed to suppress the MAPK pathway by reducing the expression of proteins like p38 MAPK.[15]

Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][16] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[15][16]

Experimental Protocols for In Vitro Validation

In silico predictions must be validated through experimental assays. The following are key protocols used to confirm the anti-cancer bioactivity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Table 3: Experimental Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |

| A549 | Non-small cell lung cancer | ~40-80 | [16] |

| CL1-5 | Non-small cell lung cancer | ~40-80 | [16] |

| HCT116 | Colon cancer | 18 (for 7α-acetylhorminone, a related abietane) | [13] |

| MDA-MB-231 | Breast cancer | >50 | [13] |

| MDA-T32 | Thyroid cancer | 12 | [15] |

| SK-MEL-28 | Melanoma | ~50 | [13] |

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine externalization (an early apoptotic event) and plasma membrane integrity.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Caspase Activity Assay